

molecular formula of butoconazole nitrate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Butoconazole Nitrate	
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An In-depth Technical Guide to **Butoconazole Nitrate**

Introduction

Butoconazole nitrate is a synthetic imidazole derivative renowned for its potent antifungal properties.[1][2] It is primarily utilized in gynecology for the treatment of vulvovaginal candidiasis, commonly known as yeast infections, which are frequently caused by Candida species, particularly Candida albicans.[2][3][4] **Butoconazole nitrate** is the nitrate salt form of butoconazole and functions by disrupting the fungal cell membrane, leading to growth inhibition.[1][2] Beyond its antifungal activity, it has also demonstrated antibacterial effects against certain gram-positive organisms.[1][2] This guide provides a comprehensive overview of the chemical properties, mechanism of action, quantitative data, and experimental protocols related to **butoconazole nitrate** for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Butoconazole nitrate is a white, crystalline solid.[5] Its key chemical and physical properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C19H17Cl3N2S • HNO3	[3][5]
C19H18Cl3N3O3S	[1][6][7]	
Molecular Weight	474.79 g/mol	[6][8]
474.8 g/mol	[1][5]	
IUPAC Name	1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole nitrate	[7]
CAS Number	64872-77-1	[5][6][9]
Melting Point	162-163 °C	[3]
Solubility	DMF: 30 mg/mL, DMSO: 30 mg/mL, DMSO:PBS (pH 7.2) (1:2): 0.3 mg/mL, Ethanol: 0.1 mg/mL	[5]

Mechanism of Action

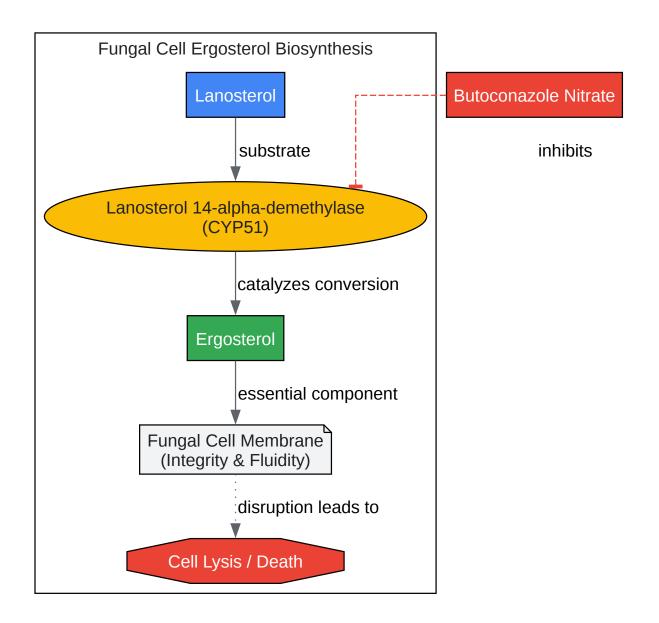
The primary antifungal action of **butoconazole nitrate**, like other imidazole derivatives, is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[10][11] The specific target is the enzyme lanosterol 14-alpha-demethylase, a cytochrome P450 enzyme responsible for the conversion of lanosterol to ergosterol.[10][12]

Inhibition of this enzyme leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors within the fungal cell.[10] This alteration in the lipid composition of the cell membrane disrupts its integrity and fluidity, increasing its permeability. [10][11] The compromised membrane can no longer maintain cellular homeostasis, resulting in the leakage of essential cellular contents, cellular dysfunction, and ultimately, the death of the fungal cell.[10]

Butoconazole nitrate exhibits a high degree of selectivity for fungal cells over human cells because human cell membranes utilize cholesterol instead of ergosterol.[10] This selectivity minimizes its effects on human cells, contributing to its therapeutic efficacy.[10]



Signaling Pathway



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Caption: Mechanism of action of **Butoconazole Nitrate**.

Quantitative Data Pharmacokinetic Data



Following vaginal administration of a 2% **butoconazole nitrate** cream to three women, an average of 1.7% (ranging from 1.3% to 2.2%) of the dose was absorbed.[11] Peak plasma levels of the drug and its metabolites, ranging from 13.6 to 18.6 ng radioequivalents/mL of plasma, were reached between 12 and 24 hours after administration.[11]

In Vitro Activity

Butoconazole has been shown to inhibit the PHA-stimulated secretion of several cytokines in human peripheral blood lymphocytes.

Cytokine	IC50 (μg/mL)	
IL-2	7.2	
TNFα	14.4	
IFNy	7.36	
GM-CSF	7.6	
Data from AbMole BioScience Certificate of Analysis[8]		

Experimental Protocols Synthesis of Butoconazole Nitrate Intermediate

A method for the industrial production of a **butoconazole nitrate** intermediate, 1-(2-hydroxy-4-(4-chlorophenyl)butyl)-1-hydro-imidazole, has been described.[13]

Materials:

- Sodium hydride DMF (dimethylformamide) solution
- Imidazole DMF solution
- 1-chloro-4-(4-chlorophenyl)-2-butanol
- Ice water



Procedure:

- Under an ice bath, slowly add the imidazole DMF solution dropwise to the sodium hydride DMF solution.
- Heat and stir the mixture to facilitate the reaction.
- After cooling, slowly add 1-chloro-4-(4-chlorophenyl)-2-butanol.
- Heat and stir the resulting mixture to react.
- Cool the mixture to obtain the reaction liquid.
- Mix the reaction liquid with ice water while stirring.
- Continue stirring until precipitation ceases.
- Filter the mixture and wash the filter cake.
- Dry and re-crystallize the filter cake to obtain the butoconazole nitrate intermediate.[13]

High-Performance Liquid Chromatography (HPLC) Assay

This protocol is based on the USP monograph for the assay of **Butoconazole Nitrate**.[14]

Chromatographic System:

Detector: UV, 229 nm

Column: 4.6-mm × 25-cm; packing L1

Column Temperature: 40°C

• Flow Rate: Approximately 2 mL/min

Injection Volume: 10 μL

Reagents:



- Phosphate buffer: Dissolve 2.18 g of monobasic potassium phosphate and 4.18 g of dibasic potassium phosphate in 900 mL of water, then dilute with water to 1000 mL.
- Mobile phase: A filtered and degassed mixture of methanol and Phosphate buffer (3:1).
- Standard preparation: Dissolve an accurately weighed quantity of USP Butoconazole
 Nitrate RS in the Mobile phase to obtain a solution with a known concentration of about 0.2 mg/mL.
- Assay preparation: Accurately weigh about 20 mg of **Butoconazole Nitrate**, transfer to a 100-mL volumetric flask, dissolve in and dilute with Mobile phase to volume, mix, and filter.

Procedure:

- Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph.
- Record the chromatograms and measure the peak responses for the major peaks.
- Calculate the quantity (in mg) of C19H17Cl3N2S·HNO3 in the portion of Butoconazole Nitrate taken.

Spectrophotometric Determination

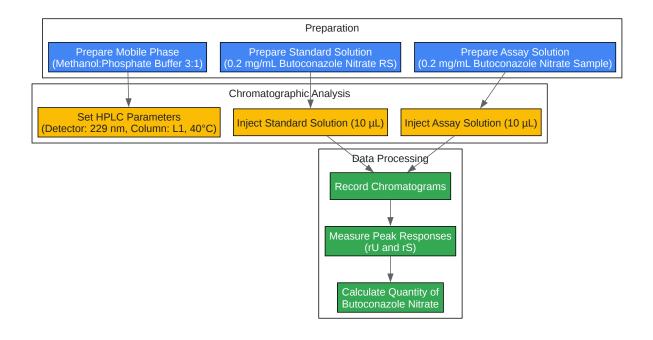
A spectrophotometric method for the determination of **butoconazole nitrate** has been developed based on the formation of an ion-pair with Rose Bengal reagent.[15]

Procedure:

- The method involves the reaction of butoconazole nitrate with Rose Bengal reagent to form an ion-pair.
- The spectrum of the resulting ion-pair is measured at a pH of 4 and a wavelength of 580 nm.
- The optimal temperature for the measurement is between 20-30°C.
- Beer's law was found to be valid in the concentration range of 14.2 45.1 μg/mL for butoconazole nitrate.[15]



Experimental Workflow Visualization



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- To cite this document: BenchChem. [molecular formula of butoconazole nitrate].

 BenchChem, [2025]. [Online PDF]. Available at:

 [https://www.benchchem.com/product/b1668105#molecular-formula-of-butoconazole-nitrate]

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